molecular formula C27H30N2O4S B2860524 4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 301315-72-0

4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

カタログ番号 B2860524
CAS番号: 301315-72-0
分子量: 478.61
InChIキー: HFRLHXRUNICERG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C27H30N2O4S and its molecular weight is 478.61. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enzyme Inhibition and Anticancer Properties

One of the primary applications of these compounds is in the inhibition of enzymes such as carbonic anhydrases. Research has shown that derivatives of benzenesulfonamide, including those with morpholine moieties, exhibit potent inhibitory effects against different carbonic anhydrase isoforms. These isoforms are involved in various physiological and pathological processes, including glaucoma, epilepsy, obesity, and cancer. For instance, Nabih Lolak et al. (2019) reported that ureido benzenesulfonamides incorporating 1,3,5-triazine moieties showed significant inhibition against human carbonic anhydrase IX, a target for anticancer agents, with sub-nanomolar Ki values, suggesting their potential in medicinal and pharmacological studies for cancer treatment (Lolak, Akocak, Bua, Supuran, 2019).

Antibacterial and Antimycobacterial Activity

The antimycobacterial activity of benzenesulfonamide derivatives has also been explored, with certain compounds showing significant activity against Mycobacterium tuberculosis. This is particularly important for developing new treatments for tuberculosis, resistant to current medications. M. Ghorab et al. (2017) synthesized novel N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, demonstrating high activity against M. tuberculosis, highlighting the potential of these compounds in treating infectious diseases (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, Elaasser, 2017).

Photodynamic Therapy and Photo-luminescence

Compounds with benzenesulfonamide structures have been evaluated for their photophysical and photochemical properties, which are crucial for applications like photodynamic therapy (PDT). This therapy is a minimally invasive treatment method for cancer, relying on photosensitizers activated by light to produce cytotoxic species that kill cancer cells. M. Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, demonstrating high singlet oxygen quantum yield, indicating its potential as a photosensitizer in PDT for cancer treatment (Pişkin, Canpolat, Öztürk, 2020).

Antiproliferative Activity Against Cancer Cell Lines

The antiproliferative activity of benzenesulfonamide derivatives against human cancer cell lines is another significant area of research. These studies aim to identify new therapeutic agents for cancer treatment by testing the compounds' ability to inhibit the growth of cancer cells. For example, Aneta Pogorzelska et al. (2017) designed and synthesized benzenesulfonylguanidine derivatives modified by nitrogen-containing heterocycles, showing potent growth inhibition against various human cancer cell lines, including colon carcinoma, breast cancer, and cervical cancer. The study highlights the potential of these compounds as multifunctional agents for cancer treatment (Pogorzelska, Sławiński, Kawiak, Jasińska, 2017).

特性

IUPAC Name

N-(10a-morpholin-4-yl-7,8,9,10-tetrahydro-6bH-naphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4S/c1-19-9-11-20(12-10-19)34(30,31)28-25-18-23-24-8-4-5-13-27(24,29-14-16-32-17-15-29)33-26(23)22-7-3-2-6-21(22)25/h2-3,6-7,9-12,18,24,28H,4-5,8,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRLHXRUNICERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5(C3CCCC5)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。